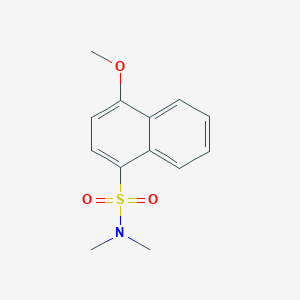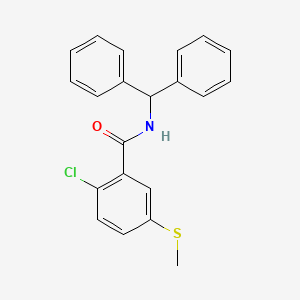![molecular formula C15H14Cl2N4O4S B4628371 2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide](/img/structure/B4628371.png)
2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex reactions, including sulfonylation and interactions with various amines and other organic compounds. For instance, the direct sulfonylation of 4,5-dichloropyridazin-3-ones with benzenesulfonyl chlorides in the presence of a base yields N-sulfonylated products, demonstrating the complex synthetic routes these compounds may undergo (Kweon et al., 2002).
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, show significant diversity. These structures can include varying torsion angles and hydrogen bonding patterns, contributing to their complex chemical behavior (Jacobs et al., 2013).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in a variety of chemical reactions, including the formation of hydrazones, which have shown potential in inhibiting human carbonic anhydrases, indicating their chemical reactivity and potential utility in therapeutic applications (Balandis et al., 2020).
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has shown that derivatives similar to "2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide" exhibit significant antibacterial and antifungal properties. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and displayed antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). Additionally, arylazopyrazole pyrimidone clubbed heterocyclic compounds showed antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Activity
Certain derivatives have demonstrated potential anticancer activities. Novel pyridazinone derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated for their anticancer activity, with some showing remarkable activity against leukemia and non-small cell lung cancer cell lines (Rathish et al., 2012).
Enzyme Inhibition
Sulfonamide derivatives have been reported to inhibit carbonic anhydrase isozymes, which are relevant for physiological functions and potential therapeutic targets. A study on novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX highlighted their inhibitory effects, with some derivatives showing selectivity for certain isozymes, suggesting a pathway for managing hypoxic tumors (Garaj et al., 2005).
Antioxidant Potential
Sulfonamide hybrid Schiff bases of anthranilic acid were synthesized and characterized, revealing enzyme inhibition potential against AChE and BChE enzymes and antioxidant potential. Molecular docking studies supported these findings, indicating the relevance of these compounds in exploring new therapeutic agents (Kausar et al., 2019).
Propriétés
IUPAC Name |
2,5-dichloro-N-methyl-N-[2-oxo-2-[2-(pyridine-3-carbonyl)hydrazinyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O4S/c1-21(26(24,25)13-7-11(16)4-5-12(13)17)9-14(22)19-20-15(23)10-3-2-6-18-8-10/h2-8H,9H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWDXUWCRQXRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NNC(=O)C1=CN=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)
![2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628312.png)

![3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4628325.png)
![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4628335.png)
![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4628350.png)
![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)
![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)

![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)